3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid
Description
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid (CAS: 1220018-84-7) is a benzoic acid derivative characterized by a nitro (-NO₂) group at the 3-position and a tetrahydro-2H-pyran-4-ylmethyl amino substituent at the 4-position of the benzene ring. Its molecular formula is C₁₃H₁₆N₂O₅, with a molecular weight of 280.28 g/mol . The carboxylic acid group (-COOH) confers polarity and acidity, while the nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
3-nitro-4-(oxan-4-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c16-13(17)10-1-2-11(12(7-10)15(18)19)14-8-9-3-5-20-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWDIBVRWOXOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Benzoic Acid Derivatives
- Starting from 4-aminobenzoic acid derivatives or 4-chlorobenzoic acid, nitration is performed using a nitrating mixture, typically concentrated sulfuric acid and nitric acid, under controlled temperature conditions (usually below 50°C) to prevent over-nitration or side reactions.
- Alternatively, nitration can be achieved using nitrile solvents or ester solvents in the presence of nitrating agents, as indicated in patent WO2020049599A1, where nitrile solvents are preferred for better control of nitration.
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 50°C | To control nitration selectivity |
| Nitrating mixture | HNO₃ / H₂SO₄ | Concentrated acids |
| Solvent | Water or nitrile solvents | To facilitate heat dissipation |
- Nitration of 4-aminobenzoic acid yields 3-nitro-4-aminobenzoic acid efficiently under controlled conditions, with yields exceeding 85% when optimized.
Conversion to 3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid
- The amino group of the nitrated intermediate is protected or directly reacted with tetrahydro-2H-pyran-4-ylmethylamine.
- The process involves nucleophilic substitution or amination reactions facilitated by coupling agents or bases such as triethylamine or N-methylmorpholine.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Alcohol solvents, nitrile solvents, or mixtures | e.g., acetonitrile, ethanol |
| Base | Triethylamine, N-methylmorpholine | To neutralize acids and facilitate amination |
| Temperature | 25°C to 80°C | Depending on reaction kinetics |
- Patent WO2020049599A1 describes a process where the nitrated compound reacts with tetrahydro-2H-pyran-4-ylmethylamine in the presence of triethylamine and a suitable solvent like acetonitrile, at temperatures around 25°C to 80°C, yielding the target compound with high purity.
Purification and Isolation
- Crystallization from suitable solvents such as acetonitrile or ethanol.
- Filtration and washing to remove residual impurities.
- Recrystallization to enhance purity, as exemplified in patent processes for related compounds.
| Purification Step | Solvent Used | Yield | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Crystallization | Acetonitrile | 80-90% | >99% | Purifies from residual nitrates and unreacted amines |
| Recrystallization | Ethanol | 85-95% | >99.5% | Final purification step |
Research Findings and Optimization Strategies
Recent patents and research articles highlight several key points:
- Reaction Temperature: Maintaining temperatures between 25°C and 80°C optimizes reaction rates and selectivity.
- Solvent Choice: Acetonitrile and ethanol are preferred for their polarity and boiling points, facilitating controlled reactions.
- Bases: Organic bases like triethylamine and N-methylmorpholine are most effective, providing high yields and minimizing side reactions.
- Reaction Time: Typically ranges from 2 to 8 hours, depending on the scale and conditions.
- Yield Optimization: Use of excess amine and controlled nitration conditions improve overall yield and purity.
Data Summary Table
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1. Nitration | 4-Aminobenzoic acid | HNO₃ / H₂SO₄ | Water / Nitrile | 0-50°C | 2-4 hours | 85-90% | Controlled nitration |
| 2. Amination | Nitrated intermediate | Tetrahydro-2H-pyran-4-ylmethylamine, Triethylamine | Acetonitrile | 25-80°C | 4-8 hours | 80-85% | High purity |
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like halides and bases are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzoic Acids: Formed by substitution reactions.
Scientific Research Applications
Medicinal Applications
1. Pharmaceutical Intermediate
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid serves as a critical intermediate in the synthesis of Venetoclax, a drug used to treat chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). The compound facilitates the development of inhibitors targeting Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and Janus kinase 2 (JAK2), which are pivotal in various signaling pathways implicated in cancer progression .
2. Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit antimicrobial properties. The synthesis of related compounds has shown promising results against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents . The structural features of the tetrahydropyran moiety may enhance the bioactivity of these derivatives, making them candidates for further exploration in infectious disease treatments.
Case Studies
Case Study 1: Venetoclax Synthesis
In a study focusing on the synthesis of Venetoclax, researchers demonstrated that this compound could be synthesized efficiently through a reaction involving 4-amino-tetrahydropyran and 4-fluoro-3-nitrobenzenesulfonamide. This method yielded a high purity product suitable for further pharmaceutical applications .
Case Study 2: Antimicrobial Screening
A recent investigation into novel triazole derivatives highlighted the antimicrobial potential of compounds structurally related to this compound. These studies utilized agar-well diffusion methods to assess activity against various pathogens, revealing several compounds with significant inhibitory effects .
Biological Activity
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid, also known as a pharmaceutical intermediate in the synthesis of various therapeutic agents, has garnered attention for its potential biological activities. This compound is structurally related to benzoic acids and has been explored for its applications in treating certain cancers and inflammatory diseases.
- Molecular Formula : C12H17N3O5S
- Molecular Weight : 315.35 g/mol
- CAS Number : 1228779-96-1
The biological activity of this compound is primarily attributed to its ability to act as an inhibitor in various biochemical pathways. It has been noted for its role in the synthesis of inhibitors targeting Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and Janus kinase 2 (JAK2), which are critical in the signaling pathways of certain cancers, particularly chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds structurally similar to this compound can inhibit cell proliferation in various cancer cell lines.
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study A | CLL Cells | 0.5 | Inhibition of growth |
| Study B | SLL Cells | 0.8 | Induction of apoptosis |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In preclinical models, it demonstrated the ability to reduce inflammation markers, which may be beneficial in treating autoimmune diseases.
Case Studies
- Case Study on CLL Treatment :
- Evaluation of Anti-inflammatory Properties :
Comparison with Similar Compounds
4-(1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid
- Molecular Formula : C₁₅H₁₁F₃O₂
- Molecular Weight : 280.25 g/mol (nearly identical)
- Key Differences :
- Substituents: A trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects and lipophilicity, differing from the nitro group’s resonance effects.
- Applications: CF₃ groups are common in agrochemicals and pharmaceuticals for their stability and hydrophobic interactions.
| Property | Target Compound | 4-(1-(2,2-Difluoroethyl)...) | 4-Methyl-2-[4-(CF₃)phenyl]... |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₅ | C₁₄H₁₄F₂N₂O₂ | C₁₅H₁₁F₃O₂ |
| Molecular Weight (g/mol) | 280.28 | 280.28 | 280.25 |
| Key Functional Groups | -NO₂, -COOH, tetrahydro-pyran | Pyrazole, -CF₂H, -COOH | -CF₃, -COOH |
| LogP (Predicted) | ~1.2 (estimated) | Higher due to fluorine | ~2.5 (CF₃ enhances lipophilicity) |
Comparison with Sulfonamide Analogs
3-Nitro-4-[[(tetrahydropyran-4-yl)methyl]amino]benzenesulfonamide
3-Nitro-4-[nitroso(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenesulfonamide
- Molecular Formula : C₁₂H₁₆N₄O₆S
- Molecular Weight : 344.34 g/mol
- Stability: Nitroso groups are prone to tautomerism and degradation under acidic conditions.
| Property | Target Compound | Benzenesulfonamide Analog | Nitroso-Sulfonamide Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 280.28 | 315.35 | 344.34 |
| Functional Groups | -COOH, -NO₂ | -SO₂NH₂, -NO₂ | -SO₂NH₂, -NO₂, -N=O |
| Boiling Point (°C) | Not reported | 542.0 ± 60.0 | Not reported |
| LogP | ~1.2 (estimated) | 1.47 | Higher (due to nitroso group) |
Comparison with Heterocyclic Derivatives
2-Amino-3-cyano-5,6,7,8-tetrahydro-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-4H-benzopyran (4f)
- Molecular Formula : C₁₉H₂₀N₃O₃
- Molecular Weight : 341.38 g/mol
- Key Differences: Core Structure: Benzopyran ring system vs. simple benzoic acid. Functionality: Contains cyano (-CN) and ketone groups, enabling diverse reactivity (e.g., nucleophilic additions).
Critical Observations
Molecular Weight Parity : Despite identical molecular weights (e.g., 280.28 g/mol for the target and 4-(1-(2,2-Difluoroethyl)...) benzoic acid), structural differences lead to divergent physicochemical and biological behaviors .
Functional Group Impact : Sulfonamide analogs exhibit higher molecular weights and altered acidity profiles compared to the carboxylic acid-based target compound .
Nitro Group Universality : The nitro group is a common electron-withdrawing substituent across analogs, but its position and coupling with other groups (e.g., nitroso in ) dictate reactivity and stability.
Q & A
Basic: What are the standard synthetic routes for 3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid, and how are intermediates characterized?
Answer:
The compound is typically synthesized via a multi-step process involving:
- Coupling reactions : For example, sulfonamide intermediates (e.g., 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide) are generated using coupling agents like HATU or EDCI in dichloromethane (DCM) .
- Nitro-group retention : The nitro group is preserved during synthesis to maintain reactivity for downstream modifications, such as in the preparation of Venetoclax analogs .
- Characterization : Intermediates are validated using LC-MS, /-NMR, and FT-IR to confirm functional groups (e.g., sulfonamide peaks at ~3300 cm) and nitro-group presence via UV-Vis (λ~270 nm) .
Basic: How does solubility impact experimental design with this compound, and what strategies mitigate poor solubility?
Answer:
The compound’s solubility is limited in aqueous buffers due to its aromatic nitro and hydrophobic tetrahydro-2H-pyran groups. Strategies include:
- Co-solvent systems : Use DMSO or ethanol (≤10% v/v) to enhance solubility while maintaining biocompatibility in biological assays .
- Salt formation : React with sodium hydroxide to generate a carboxylate salt, improving aqueous solubility for pharmacokinetic studies .
- Nanocarriers : Encapsulation in zinc-based MOFs (e.g., using benzoic acid ligands) enhances bioavailability for drug delivery applications .
Advanced: How can researchers resolve contradictions in yield data during coupling reactions involving this compound?
Answer:
Yield variations often arise from:
- Reagent stoichiometry : Excess coupling agents (e.g., HATU) or tertiary amines (e.g., DIPEA) improve reaction efficiency but require optimization to avoid by-products .
- Temperature control : Reactions performed at 0–5°C minimize nitro-group reduction side reactions, while room temperature favors sulfonamide coupling .
- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) to isolate high-purity product .
Advanced: What structural modifications of this compound enhance binding to BCL-2 family proteins, and how are SAR studies designed?
Answer:
- Bioisosteric replacements : Replace the carboxylic acid with tetrazole or acylsulfonamide groups to improve metabolic stability while maintaining hydrogen-bonding interactions with MCL-1/BCL-2 .
- Substituent positioning : Introduce electron-withdrawing groups (e.g., -NO) at the 3-position to enhance π-stacking with hydrophobic protein pockets .
- SAR methodology : Use molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding affinities, followed by in vitro apoptosis assays in cancer cell lines .
Advanced: How does this compound act as a ligand in metal-organic frameworks (MOFs), and what factors dictate its coordination behavior?
Answer:
- Coordination sites : The benzoic acid moiety binds to Zn nodes via deprotonated carboxylate groups, forming 2D or 3D networks .
- Steric effects : The tetrahydro-2H-pyran group introduces steric bulk, favoring porous MOF architectures with high surface areas (>1000 m/g) for drug loading .
- Stability : Thermal gravimetric analysis (TGA) confirms stability up to 300°C, critical for MOF applications in controlled drug release .
Advanced: What analytical techniques identify degradation products of this compound under accelerated stability conditions?
Answer:
- Forced degradation : Expose to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions .
- LC-MS/MS : Use a C18 column with ESI+ mode to detect nitro-group reduction products (m/z shift of -46) or hydrolysis intermediates .
- NMR dynamics : -DOSY identifies aggregates or degraded species via diffusion coefficient changes .
Advanced: How can researchers optimize enantiomeric purity when this compound is used in chiral drug synthesis?
Answer:
- Chiral auxiliaries : Introduce (R)- or (S)-configured tetrahydro-2H-pyran derivatives via reductive amination with NaBHCN .
- Chromatographic resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers .
- Crystallization : Diastereomeric salt formation with L-tartaric acid enhances enantiomeric excess (>99%) .
Advanced: What mechanistic insights explain its role in inhibiting protein-protein interactions (PPIs) in apoptosis pathways?
Answer:
- Hydrophobic interactions : The tetrahydro-2H-pyran group occupies the P4 pocket of BCL-2, disrupting BH3 domain binding .
- Electrostatic effects : The nitro group stabilizes a salt bridge with Arg-263 in MCL-1, validated via alanine-scanning mutagenesis .
- Fluorescence polarization (FP) assays : Measure IC values using FITC-labeled BIM peptides to quantify PPI inhibition .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Solubility (HO) | <0.1 mg/mL (25°C) | |
| LogP | 2.8 (Predicted, ACD/Labs) | |
| pKa (COOH) | 3.2 ± 0.3 (Potentiometric titration) | |
| Melting Point | 287–293°C (DSC) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
